molecular formula C13H8F3N3 B572027 4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile CAS No. 1260811-56-0

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile

Cat. No.: B572027
CAS No.: 1260811-56-0
M. Wt: 263.223
InChI Key: HMDYOIHFWSIUOY-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, an amino group, a vinyl group, and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile is unique due to its combination of functional groups and the presence of a quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3/c1-2-7-3-4-10-8(5-7)11(18)9(6-17)12(19-10)13(14,15)16/h2-5H,1H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDYOIHFWSIUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733713
Record name 4-Amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260811-56-0
Record name 4-Amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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